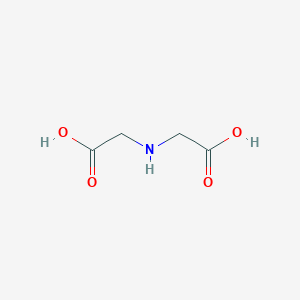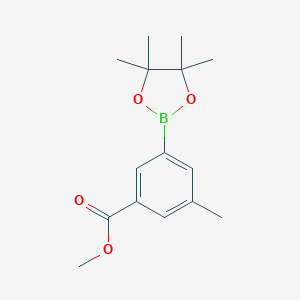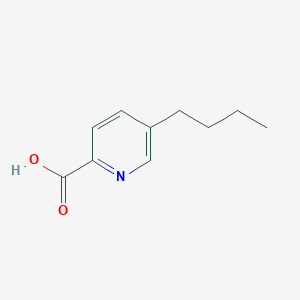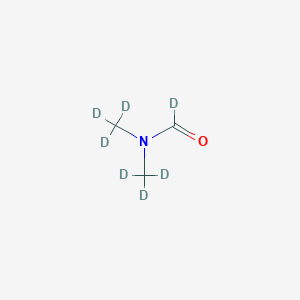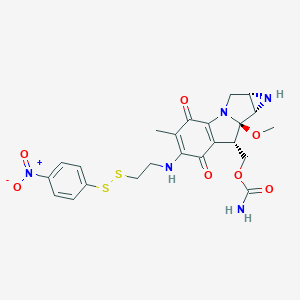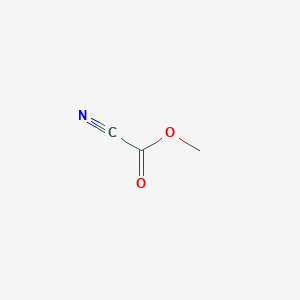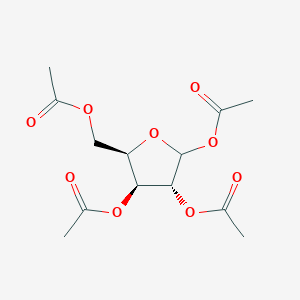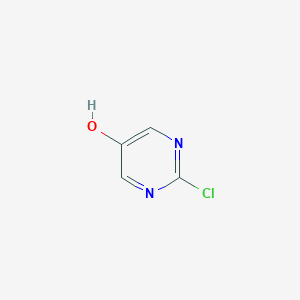
2-Chloro-5-hydroxypyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-Chloro-5-hydroxypyrimidine, such as 5-brominated and 5,5'-dibrominated bipyrimidines, involves efficient methods like Stille coupling and reductive symmetric coupling procedures, indicating the potential pathways for 2-Chloro-5-hydroxypyrimidine synthesis (Schwab, Fleischer, & Michl, 2002). Additionally, a simple and convenient method for synthesizing related compounds through three-component condensation highlights versatile synthetic routes (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Molecular Structure Analysis
V-shaped hydroxypyrimidine derivatives show significant two-photon absorption enhancement upon aggregation, indicating the importance of molecular structure in their optical properties (Liu et al., 2008). The formation of complex structures and hydrogen bonding capability in hydroxypyrimidines also demonstrates the molecular recognition potential of these compounds (Navarro, Freisinger, & Lippert, 2000).
Chemical Reactions and Properties
The hydrolysis of halopyrimidine derivatives to yield hydroxypyrimidines showcases the reactivity and chemical transformations that these compounds can undergo, potentially leading to the formation of 2-Chloro-5-hydroxypyrimidine (Pews, 1990). The ability of these compounds to form supramolecular structures through hydrogen bonding further emphasizes their chemical versatility and potential for complex formation.
Physical Properties Analysis
The aggregation-induced enhancement of optical properties in hydroxypyrimidine derivatives, as mentioned earlier, provides insight into the physical properties of these compounds, especially in relation to their behavior in different solvents and under various conditions (Liu et al., 2008).
Chemical Properties Analysis
The acid-base properties and the effect of substituents on the reactivity of hydroxypyrimidines, including their N-oxides, reveal detailed insights into their chemical behavior. These studies show that hydroxypyrimidines are protonated at the nitrogen atom and highlight the impact of substituents on their basicities and acidities (Gashev, Korolev, Osmolovskaya, & Smirnov, 1983), (Hannout & Johnson, 1982).
Applications De Recherche Scientifique
1. Palladium-Catalyzed Hiyama Cross-Couplings of 2-Chloro Pyrimidines
- Application Summary: This research focuses on the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings. The 2-chloro pyrimidines, with electron-donating or electron-withdrawing groups, are used as novel electrophile partners .
- Methods of Application: The procedure involves coupling 2-chloro pyrimidines with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF . This procedure shows good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation .
- Results: The desired products were obtained in good to excellent yields. This method provides an efficient approach for the C2-arylation of pyrimidine derivatives .
2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines
- Application Summary: This research presents a protocol for large-scale chlorination of hydroxypyrimidines using equimolar or less POCl3 with heating in a sealed reactor under solvent-free or low solvent conditions .
- Methods of Application: The procedure involves heating a hydroxy-containing substrate in equimolar or less POCl3 in a sealed reactor at high temperatures . The workup steps are simple, involving filtration or distillation .
3. Synthesis of Dimethoxy-pyrrolidylquinazolines
- Application Summary: 2-Chloro-5-hydroxypyrimidine is used to prepare dimethoxy-pyrrolidylquinazolines, which are brain penetrable PDE10A inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve a series of organic synthesis reactions .
- Results: The synthesis results in the production of brain penetrable PDE10A inhibitors, which have potential applications in neurological research .
4. Synthesis of Platinum (II) Hydroxypyrimidinato Ethylenediamine Tetranuclear Metallacalix Arene Complexes
- Application Summary: 2-Chloro-5-hydroxypyrimidine is used in the synthesis of platinum (II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix arene complexes .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve a series of inorganic synthesis reactions .
- Results: The synthesis results in the production of platinum (II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix arene complexes .
5. Synthesis of Tandospirone Derivatives
- Application Summary: 2-Chloro-5-hydroxypyrimidine is an intermediate used to synthesize tandospirone derivatives with anxiolytic activities .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve a series of organic synthesis reactions .
- Results: The synthesis results in the production of tandospirone derivatives, which have potential applications in the treatment of anxiety disorders .
6. Study of the Effect of Dicumarol on Xanthine Dehydrogenase
- Application Summary: 2-Chloro-5-hydroxypyrimidine is used to study the effect of dicumarol on xanthine dehydrogenase, and the mechanism of mitomycin C bioreduction by xanthine dehydrogenase .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve a series of biochemical reactions .
- Results: The study provides insights into the effect of dicumarol on xanthine dehydrogenase, and the mechanism of mitomycin C bioreduction by xanthine dehydrogenase .
Safety And Hazards
Orientations Futures
2-Chloro-5-hydroxypyrimidine and its derivatives have potential applications in various fields. For instance, 5-chloro-2-hydroxypyridine derivatives with push-pull electron structure have been used to enable durable and efficient perovskite solar cells . Furthermore, the reaction of hydroxypyrimidines with phosphorous oxychloride (POCl3) is a simple procedure known for over 100 years and used widely in preparing chlorinated pyrimidine final products or intermediates for further transformations .
Propriétés
IUPAC Name |
2-chloropyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGPIHXNWPTGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562027 | |
| Record name | 2-Chloropyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-hydroxypyrimidine | |
CAS RN |
4983-28-2 | |
| Record name | 2-Chloropyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-pyrimidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



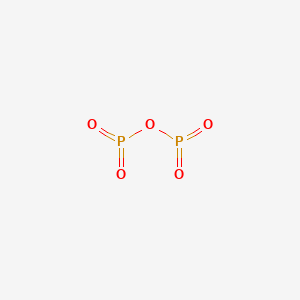

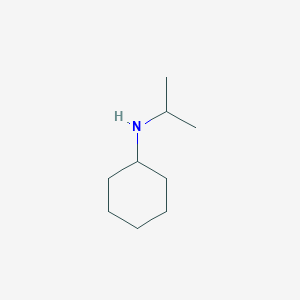
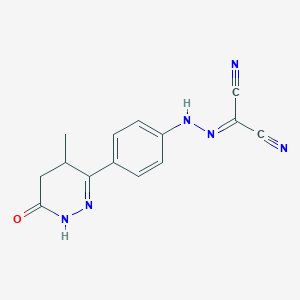
![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
